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Compound of Interest

Compound Name: Polyamide PA61/MACMT

Cat. No.: B1166553 Get Quote

Technical Support Center: PA61/MACMT 3D Printing
Disclaimer: Information regarding "MACMT" is not readily available. The following

troubleshooting guide is based on best practices for Polyamide 61 (PA61) and similar fiber or

particle-reinforced polyamide composites. The term "composite" will be used to refer to

PA61/MACMT.

Frequently Asked Questions (FAQs)
Q1: My 3D printed PA61/MACMT parts are extremely brittle and break easily. What are the

common causes?

A1: Brittleness in printed PA61 composite parts typically stems from a few key areas:

Moisture Contamination: Polyamides like PA61 are highly hygroscopic, meaning they readily

absorb moisture from the air.[1][2][3] Printing with "wet" filament leads to hydrolysis and

foaming at the nozzle, which degrades the material and results in weak, brittle parts with

poor surface finish.[1][4]

Inadequate Printing Temperatures: If the nozzle temperature is too low, the layers of the print

will not bond properly, leading to poor interlayer adhesion and a fragile final part.[5]

Poor Layer Adhesion: This can be a result of incorrect print settings (temperature, speed),

excessive cooling, or the presence of additives (like MACMT) that can affect how the
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polymer chains bond.

Post-Processing Issues: While post-processing steps like annealing are meant to improve

properties, if done incorrectly, they can introduce stress or fail to relieve existing stress,

contributing to brittleness.[6][7]

Q2: How can I tell if my PA61/MACMT filament has absorbed too much moisture?

A2: There are several tell-tale signs of wet filament during the printing process:

Audible Cues: You may hear popping, cracking, or sizzling sounds from the nozzle as the

trapped water vaporizes.[1][8][9]

Visual Defects: Look for excessive stringing, oozing, or bubbles on the print surface.[1][10]

The extruded filament may appear foamy or have an inconsistent, rough texture.[11]

Weak Prints: The final printed part will be noticeably weaker and more brittle than expected.

[1][9]

Q3: What is annealing, and can it help reduce the brittleness of my parts?

A3: Annealing is a post-processing heat treatment that involves heating a printed part to a

specific temperature below its melting point, holding it there for a set duration, and then cooling

it slowly.[6][12] This process can relieve internal stresses created during printing, improve layer

adhesion, and increase the crystallinity of the polymer, which can enhance mechanical

properties like strength and stiffness.[12][13] For polyamides, proper annealing can significantly

improve the toughness and reduce the brittleness of the final part.[13][14]

Q4: Can the "MACMT" filler in my composite filament be the cause of brittleness?

A4: Yes, the type and amount of filler material can influence the final properties of the printed

part. While fillers like carbon or glass fibers are often added to increase strength and stiffness,

they can also sometimes reduce the impact resistance of the base polymer, making it more

brittle.[15] It is crucial to use printing parameters that are optimized for the specific composite

material to ensure proper bonding between the polymer matrix (PA61) and the filler (MACMT).
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Issue 1: Parts are Brittle Directly After Printing
This guide will help you diagnose and resolve brittleness in freshly printed PA61/MACMT parts.

Troubleshooting Workflow

Caption: Troubleshooting workflow for brittle 3D printed parts.

Step-by-Step Guide:

Verify Filament Dryness:

Problem: Polyamide filaments readily absorb moisture, which is a primary cause of

brittleness.[2][3]

Solution: Dry your PA61/MACMT filament in a dedicated filament dryer or oven. Follow the

manufacturer's recommended drying settings. For PA6-CF, a common recommendation is

80°C for 10-12 hours.[16] For best results, print directly from a dry box.[17]

Optimize Printing Temperatures:

Problem: Insufficient nozzle temperature can lead to poor layer-to-layer adhesion,

resulting in a weak and brittle part.[5]

Solution: Print a temperature tower to determine the optimal nozzle temperature for your

specific PA61/MACMT filament. For reinforced PA6, temperatures are often in the 260-

290°C range.[15][18] Ensure your bed temperature is also adequate (around 100-110°C

for PA6-CF) to prevent warping and improve adhesion.[3][19]

Adjust Print Speed and Cooling:

Problem: Printing too fast can prevent the layers from properly fusing.[20] Excessive

cooling can also weaken layer bonds.[21][22]

Solution: Reduce your print speed to allow for better layer adhesion. For polyamides, it's

often recommended to reduce or even turn off the part cooling fan, especially for the initial

layers, to retain heat and promote stronger bonds.[22] An enclosed printer is highly

recommended to maintain a high ambient temperature.[17][23]
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Check for Under-extrusion:

Problem: If the printer is not extruding enough material, it can result in gaps between

layers and a structurally weak part.[24]

Solution: Calibrate your extruder's E-steps to ensure it's pushing the correct amount of

filament. Check for any partial clogs in the nozzle, which can be more common with filled

filaments.[10] Using a hardened steel nozzle with a larger diameter (e.g., 0.6 mm) is

recommended for composite materials to reduce the risk of clogging and wear.[23]

Issue 2: Improving Part Toughness with Post-
Processing
If your parts are still not meeting the desired toughness after optimizing your printing process,

post-processing techniques can help.

1. Annealing Protocol:

Objective: To relieve internal stresses and improve the mechanical properties of the printed

part.[12]

Methodology:

Place the printed part in a convection oven on a flat, non-stick surface. To minimize

warping, you can place the part in a bed of sand or salt for uniform heating.[13]

Slowly ramp up the temperature to just below the glass transition temperature of the

material. For PA6, this is around 70°C, but for reinforced variants, annealing is often done

at higher temperatures. A study on PET-CF showed good results annealing at 120°C.[7]

[13] It's best to start with the filament manufacturer's recommendation if available.

Hold the part at this temperature for a specific duration, typically 1-2 hours per 1/4 inch of

thickness.

Allow the part to cool down to room temperature slowly inside the oven. Rapid cooling can

re-introduce stress.[6]
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2. Moisture Conditioning:

Objective: To increase the ductility and impact resistance of the final part.

Methodology: After printing (and annealing, if performed), polyamide parts can be

"conditioned" by allowing them to re-absorb a controlled amount of moisture. This process

makes the part less rigid but significantly tougher.[8]

Method A (Passive): Leave the part in an environment with controlled humidity for an

extended period (e.g., several days to two weeks).[8]

Method B (Active): Submerge the part in water for a period of time, then let it sit at room

temperature for 48 hours to allow the moisture to equalize throughout the part.[8]

Data Tables
Table 1: Recommended Printing Parameters for PA6 Composites
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Parameter Recommended Value Rationale

Nozzle Temperature 260 - 290°C

Ensures proper melting and

fusion of the polymer and good

layer adhesion.[15][18]

Bed Temperature 80 - 110°C
Promotes bed adhesion and

reduces warping.[3][19]

Nozzle Type Hardened Steel (≥ 0.4mm)

Resists abrasion from

composite fillers and reduces

clogging.[23]

Print Speed 30 - 60 mm/s

Slower speeds improve layer

adhesion and overall part

quality.[22]

Part Cooling Fan 0 - 30%

Minimizes rapid cooling to

prevent weak layer bonds and

warping.[22]

Enclosure Highly Recommended

Maintains a high ambient

temperature, reducing thermal

stress and improving layer

adhesion.[23]

Table 2: Effects of Post-Processing on Polyamide Parts
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Post-Processing
Step

Effect on
Brittleness

Effect on Other
Properties

Considerations

Annealing Decreases

Increases strength,

stiffness, and thermal

resistance.[12][13]

May cause slight

shrinkage or warping

if not done correctly.

[7][13]

Requires precise

temperature control.

Cooling must be slow

and controlled.[6]

Moisture Conditioning Decreases

Increases ductility and

impact resistance.[8]

Decreases tensile

strength and stiffness.

[8] May cause slight

dimensional changes

(swelling).[8]

The final properties

will depend on the

ambient humidity if not

sealed.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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